4-chloro-N'-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
Description
4-chloro-N’-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide is a chemical compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are often used in medicinal chemistry. This compound is characterized by the presence of a chloro-substituted benzohydrazide moiety linked to an indole derivative.
Properties
IUPAC Name |
4-chloro-N-(2-hydroxy-1-methylindol-3-yl)iminobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c1-20-13-5-3-2-4-12(13)14(16(20)22)18-19-15(21)10-6-8-11(17)9-7-10/h2-9,22H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZRFXJSDHFCMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N’-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide typically involves the condensation reaction between 4-chlorobenzohydrazide and an appropriate indole derivative. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. After the reaction is complete, the product is isolated by filtration, washed with cold ethanol, and recrystallized to obtain pure 4-chloro-N’-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N’-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzohydrazides.
Scientific Research Applications
4-chloro-N’-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N’-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N’-[(1E)-(2-nitrophenyl)methylidene]benzohydrazide
- 4-chloro-N’-[(4-hydroxy-3-nitrobenzylidene]benzohydrazide
- 4-chloro-N’-[(4-hydroxy-3-methoxybenzylidene]benzohydrazide
Uniqueness
4-chloro-N’-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide is unique due to its specific indole derivative structure, which imparts distinct biological and chemical properties compared to other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
